8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
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Overview
Description
8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is a chemical compound with a complex structure that includes a purine base and a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one typically involves multiple steps. One common method starts with the chlorination of a purine derivative, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Halogen substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. It can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to various biological effects. The pathways involved include inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
8-Chloroadenosine: Similar in structure but with different biological activities.
6-Chloropurine ribonucleoside: Another analog with distinct chemical properties.
Uniqueness
8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is unique due to its specific structural features, which confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H13ClN4O5 |
---|---|
Molecular Weight |
316.70 g/mol |
IUPAC Name |
8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13ClN4O5/c1-11(20)6(18)4(2-17)21-9(11)16-7-5(15-10(16)12)8(19)14-3-13-7/h3-4,6,9,17-18,20H,2H2,1H3,(H,13,14,19)/t4-,6+,9-,11?/m1/s1 |
InChI Key |
KJQSFPVCGDIZEY-GQGLOWJPSA-N |
Isomeric SMILES |
CC1([C@H]([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O |
Origin of Product |
United States |
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